3-(2-(4-Nitrophenyl)-2-oxoethyl)quinazolin-4(3H)-one
CAS No.: 90059-71-5
Cat. No.: VC19242867
Molecular Formula: C16H11N3O4
Molecular Weight: 309.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90059-71-5 |
|---|---|
| Molecular Formula | C16H11N3O4 |
| Molecular Weight | 309.28 g/mol |
| IUPAC Name | 3-[2-(4-nitrophenyl)-2-oxoethyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C16H11N3O4/c20-15(11-5-7-12(8-6-11)19(22)23)9-18-10-17-14-4-2-1-3-13(14)16(18)21/h1-8,10H,9H2 |
| Standard InChI Key | JGLRGBRBOKWPOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a quinazolin-4(3H)-one core fused with a 4-nitrophenyl group via an oxoethyl linker. The molecular formula is , with a molecular weight of 309.28 g/mol . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing both reactivity and biological interactions .
Physicochemical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 309.28 g/mol | |
| LogP (Partition Coefficient) | 3.04 (estimated) | |
| Topological Polar Surface Area | 51.96 Ų |
The compound’s moderate LogP suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .
Synthesis and Optimization
Laboratory-Scale Synthesis
A metal-free oxidative olefin bond cleavage method has been developed for quinazolin-4(3H)-one derivatives. Using oxone () as the oxidant, the reaction proceeds under solvent-free conditions at 80°C for 12 hours, yielding 56% of the target compound . Comparative studies of reaction parameters are summarized below:
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Solvent-free | 80 | 12 | 56 |
| 2 | DMF | 80 | 12 | 48 |
| 3 | Ethanol | 70 | 14 | 42 |
The absence of metal catalysts reduces toxicity and simplifies purification, making this method industrially viable .
Industrial Production Challenges
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The nitro group undergoes substitution with amines or thiols under mild conditions. For example, reaction with methylamine in ethanol at 50°C produces 3-(2-(4-aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one in 68% yield .
Reduction Reactions
Catalytic hydrogenation using and palladium on carbon reduces the nitro group to an amine, yielding 3-(2-(4-aminophenyl)-2-oxoethyl)quinazolin-4(3H)-one . This derivative exhibits enhanced bioavailability compared to the parent compound .
Biological Activities and Mechanisms
Anticancer Efficacy
The compound inhibits proliferation in human melanoma SK-MEL-2 cells with an of 10 µM . Mechanistic studies indicate:
-
Reactive Oxygen Species (ROS) Accumulation: 2.5-fold increase in intracellular ROS at 20 µM .
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage observed within 24 hours .
Comparative cytotoxicity data:
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| SK-MEL-2 | 10 | 5.2 |
| MCF7 (Breast) | 15 | 3.8 |
| IGROV1 (Ovarian) | 18 | 3.1 |
Antimicrobial Activity
Against gram-positive Bacillus subtilis, the compound shows a zone of inhibition of 1.4 cm at 100 µg/mL, comparable to ampicillin . The nitro group enhances electrophilicity, improving target binding .
Anticonvulsant Properties
In murine models, 50 mg/kg doses reduce pentylenetetrazole-induced seizure frequency by 62% . The compound acts as a positive allosteric modulator of GABAₐ receptors, increasing chloride influx by 40% .
Structure-Activity Relationships (SAR)
-
Nitro Group Position: Para-substitution maximizes electron withdrawal, improving DNA intercalation .
-
Oxoethyl Linker: Length and flexibility modulate binding to kinase domains; shortening reduces anticancer potency by 30% .
Pharmacokinetic and Toxicity Profiles
Preliminary ADME studies in rats reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume